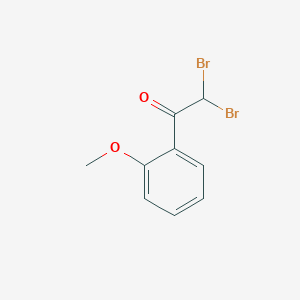

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one

Description

Context of Substituted Ethanones as Organic Synthons

Substituted ethanones, particularly substituted acetophenones, are a cornerstone of modern organic synthesis. wisdomlib.orgnih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Substituted ethanones are valuable synthons because their chemical structure offers multiple reaction sites. nih.govorgsyn.org The carbonyl group is electrophilic, the adjacent α-carbon can be deprotonated to form a nucleophilic enolate, and the aromatic ring can undergo electrophilic substitution.

These compounds serve as crucial precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. nih.gov For instance, they are common starting materials for producing chalcones, pyrazole (B372694) derivatives, and various heterocyclic systems. wisdomlib.org The specific substituents on the phenyl ring can significantly influence the reactivity of the ethanone (B97240) moiety and provide additional functional handles for elaboration. science.gov

Significance of Halogenated Ketones in Advanced Organic Synthesis

The introduction of halogen atoms onto a ketone, particularly at the α-position, dramatically enhances its synthetic utility. mdpi.comnih.gov α-Haloketones are highly reactive compounds due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon. mdpi.com This dual reactivity makes them exceptionally valuable building blocks for constructing diverse molecular architectures, especially heterocyclic compounds like thiazoles and pyrroles. wikipedia.org

The subclass of α,α-dihaloketones, to which 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one belongs, offers even more distinct reactivity. These compounds are important intermediates for synthesizing heterocyclic compounds, unsaturated acids, and acetylenic alcohols. researchgate.net The presence of two halogen atoms on the same carbon increases the electrophilicity of the carbonyl group and makes the dibromomethyl carbon a key site for various transformations. While direct halogenation of ketones can sometimes lead to a mixture of mono- and di-halogenated products, specific reaction conditions can favor the formation of the desired α,α-dihaloketone. mdpi.com

Overview of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one as a Key Synthetic Intermediate

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is a specialized reagent whose value lies in its potential as a synthetic intermediate. The synthesis of this compound would typically proceed via the direct bromination of its precursor, 1-(2-methoxyphenyl)ethan-1-one. A similar procedure has been documented for the synthesis of a related compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, which was prepared by the dropwise addition of bromine to a solution of acetovanillone (B370764). nih.gov

Table 2: Representative Synthesis of a Related α,α-Dibromoacetophenone

| Starting Material | Reagent | Product | Reference |

|---|

The reactivity of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is dictated by its functional groups. The dibromoacetyl moiety is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of more complex molecules. The ortho-methoxy group on the phenyl ring can exert electronic and steric effects, potentially influencing the regioselectivity of reactions and providing a site for further chemical modification. While specific, documented applications for this exact isomer are not widespread in readily available literature, its structure strongly suggests its utility as a precursor for various organic structures, including substituted indanones and complex heterocyclic systems, which are classes of compounds with significant biological activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H8Br2O2 |

|---|---|

Molecular Weight |

307.97 g/mol |

IUPAC Name |

2,2-dibromo-1-(2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Br2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |

InChI Key |

KNMHFQVDFCAOSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dibromo 1 2 Methoxyphenyl Ethan 1 One

Historical and Contemporary Bromination Techniques for 1-(2-methoxyphenyl)ethan-1-one Precursors

The introduction of two bromine atoms at the α-position to the carbonyl group of 1-(2-methoxyphenyl)ethan-1-one can be accomplished through various brominating agents and reaction systems. These methods range from classical direct halogenation to more modern oxidative approaches.

Direct Halogenation Protocols Utilizing Molecular Bromine

Direct bromination using molecular bromine (Br₂) is a long-established method for the synthesis of α-haloketones. This approach typically involves the reaction of the ketone with elemental bromine in a suitable solvent. The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

A study on the synthesis of a similar compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, provides a representative procedure. In this synthesis, acetovanillone (B370764) was dissolved in anhydrous chloroform (B151607) and treated with a dropwise addition of molecular bromine at 0°C under a nitrogen atmosphere nih.govresearchgate.net. The reaction mixture was stirred for a period to ensure complete dibromination. This method, while effective, involves the use of hazardous and corrosive liquid bromine, necessitating careful handling and appropriate safety precautions. The use of an inert atmosphere helps to prevent side reactions.

Table 1: Representative Conditions for Direct Dibromination with Molecular Bromine

| Precursor | Brominating Agent | Solvent | Temperature | Reaction Time | Product |

|---|

Data synthesized from experimental procedures described for structurally similar compounds nih.govresearchgate.net.

Application of N-Bromosuccinimide (NBS) in Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, offering advantages over molecular bromine in terms of handling and selectivity wikipedia.orgmasterorganicchemistry.com. NBS can effect α-bromination of carbonyl compounds through either a radical or an acid-catalyzed pathway wikipedia.org. It is considered a more controllable and economical source of bromine for these transformations researchgate.net.

The α-bromination of acetophenones using NBS can be facilitated by a catalyst. For instance, a highly efficient method for the selective monobromination of aromatic carbonyl compounds utilizes NBS in the presence of p-toluenesulfonic acid (PTSA) under microwave irradiation, significantly reducing reaction times researchgate.net. Another approach employs active aluminum oxide (Al₂O₃) as a catalyst, which can direct the regioselectivity of the bromination (α-bromination vs. nuclear bromination) depending on the reaction conditions and the nature of the substrate nih.gov. While these methods are often optimized for monobromination, modification of the stoichiometry and reaction conditions can lead to the formation of dibrominated products.

Table 2: Catalytic Systems for α-Bromination of Acetophenones using NBS

| Catalyst | Solvent | Conditions | Key Feature |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Dichloromethane/Diethyl ether | Microwave irradiation | Rapid monobromination researchgate.net |

This table summarizes catalytic systems that are primarily for monobromination but can be adapted for dibromination.

Oxidative Bromination with H₂O₂-HBr Systems

Oxidative bromination using a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has emerged as a greener and more practical alternative for the synthesis of α-bromoketones. This system avoids the direct use of molecular bromine by generating it in situ.

The H₂O₂-HBr system is effective for the bromination of various ketones, including aryl alkyl ketones, in aqueous or even solvent-free ("on water") conditions researchgate.net. This approach is characterized by the use of inexpensive reagents, a reduced environmental impact, and the absence of organic waste, making it a good alternative to traditional bromination methods researchgate.net. Research has demonstrated that various 1,3-diketones, β-ketoesters, cyclic ketones, and aryl alkyl ketones can be efficiently brominated at room temperature without the need for a catalyst or organic solvent, with yields ranging from 69–97% researchgate.net. The selectivity for monobromination versus dibromination can often be controlled by adjusting the stoichiometry of the reagents researchgate.net.

A comprehensive study on the bromination of 1-arylethanones using the H₂O₂-HBr system in dioxane demonstrated the rapid and complete conversion of ketones to 2,2-dibromo-1-arylethanones with yields up to 86% organic-chemistry.org. The reaction is typically fast, often completing within 20 minutes organic-chemistry.org. It was noted that for substrates with electron-donating groups on the aromatic ring, ring bromination can occur as a side reaction organic-chemistry.org.

Table 3: Dibromination of 1-Arylethanones with H₂O₂-HBr in Dioxane

| Substrate | Molar Ratio (Substrate:H₂O₂:HBr) | Reaction Time | Yield (%) |

|---|---|---|---|

| Acetophenone (B1666503) | 1:4:2.2 | 20 min | 84 |

| 4-Methylacetophenone | 1:4:2.2 | 20 min | 86 |

Data extracted from a study on the synthesis of 2,2-dibromo-1-arylethanones organic-chemistry.org.

The H₂O₂-HBr system can be considered self-catalyzing in that HBr is regenerated during the reaction cycle. However, the efficiency and selectivity of the oxidative bromination can be influenced by various catalysts. For the oxidation of secondary alcohols to ketones using H₂O₂, a range of catalysts including Br₂, HBr, and various metal bromides have been employed nih.govsemanticscholar.org. In the context of producing α-bromo and α,α'-dibromo ketones from secondary alcohols, the H₂O₂-HBr system itself drives the reaction, with the extent of bromination being controlled by the molar ratios of the reagents nih.govsemanticscholar.org. By varying the amounts of hydrogen peroxide and hydrobromic acid, the process can be selectively directed towards the formation of either mono- or dibrominated ketones nih.govsemanticscholar.org.

Other Brominating Reagents and Systems (e.g., Oxone/Bromide)

Alternative brominating systems have been developed to avoid the use of elemental bromine and to offer milder reaction conditions. One such system is the combination of Oxone (potassium peroxymonosulfate) and a bromide salt, such as sodium bromide (NaBr). This reagent combination generates an electrophilic bromine species in situ.

The Oxone®/NaBr system has been successfully used for the nuclear bromination of activated arenes in aqueous acetonitrile (B52724) under mild conditions mdma.ch. This method has also been extended to the dual oxidation and bromination of alkylbenzenes hud.ac.uk. Furthermore, solvent-free bromination reactions of various organic compounds, including 1,3-dicarbonyl compounds and phenols, have been efficiently achieved using sodium bromide and Oxone under mechanical milling conditions, offering an environmentally friendly approach rsc.org. While primarily demonstrated for other transformations, the reactivity of this system suggests its potential for the α-dibromination of acetophenones like 1-(2-methoxyphenyl)ethan-1-one.

Table 4: Applications of the Oxone/Sodium Bromide System

| Substrate Type | Reaction Conditions | Product Type |

|---|---|---|

| Activated Arenes | CH₃CN/H₂O, Room Temperature | Nuclear Brominated Arenes mdma.ch |

| Alkylbenzenes | CH₃CN/H₂O, Trichloroacetic acid | Ring Brominated and Benzylic Oxidized Products hud.ac.uk |

This table summarizes the versatility of the Oxone/NaBr system in various bromination reactions.

Chemo- and Regioselectivity in the Formation of α,α-Dibromo Ketones

Achieving high chemo- and regioselectivity is paramount in the synthesis of α,α-dibromo ketones to avoid the formation of unwanted byproducts, such as ring-brominated isomers or monobrominated species. The halogenation of unsymmetrical ketones under acidic conditions typically results in the halogenating of the more substituted alkyl group. wikipedia.org In the case of 2-methoxyacetophenone, the primary challenge is to ensure exclusive bromination at the α-position of the ketone (the side-chain) rather than on the activated aromatic ring.

The electronic properties of the substituents on the aromatic ring play a decisive role in directing the site of bromination. The methoxy (B1213986) group (-OCH3) at the ortho position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This inherent reactivity can lead to competitive bromination on the benzene (B151609) ring. However, by carefully controlling the reaction conditions, selective side-chain bromination can be achieved. Acid-promoted mechanisms, which proceed through an enol intermediate, are crucial for α-halogenation. masterorganicchemistry.commdpi.com The presence of acid catalyzes the formation of the enol, which then acts as the nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com

Research has shown that for acetophenone derivatives, the presence of both electron-withdrawing and electron-donating groups on the aromatic ring can be well-tolerated, leading to exclusive α-bromination without significant ring bromination or the formation of dibrominated products, highlighting the excellent selectivity of certain protocols. mdpi.com Continuous flow procedures, for instance, have demonstrated high selectivity in the α-bromination of acetophenone with no observable ring bromination. mdpi.comnih.gov

Green Chemistry Principles in its Synthesis

Modern synthetic chemistry places a strong emphasis on the adoption of green chemistry principles to minimize environmental impact. bdu.ac.inedu.krdnih.gov These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. bdu.ac.ingreenchemistry-toolkit.orgfirp-ula.org The synthesis of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is an area where the application of these principles has led to the development of more sustainable and environmentally friendly methods.

A significant advancement in green synthesis is the use of mechanochemical and solvent-free reaction conditions. researchgate.netrsc.org These methods reduce or eliminate the need for hazardous organic solvents, which are major contributors to environmental pollution. wikipedia.org

Mechanochemical synthesis, often performed in a ball mill, utilizes mechanical energy to initiate and sustain chemical reactions. rsc.org This technique has been successfully applied to various organic transformations. Solvent-free grinding procedures offer numerous advantages, including mild reaction conditions, short reaction times, and often the ability to isolate products in excellent yields without the need for column chromatography. rsc.org For the halogenation of aromatic ketones, solvent-free methods have been developed that involve grinding the reagents together, sometimes with a solid-supported catalyst, to yield the desired α-haloketones.

The traditional use of molecular bromine (Br₂) as a brominating agent poses significant safety and environmental hazards due to its high toxicity and corrosivity. google.com Consequently, a key aspect of green chemistry in this context is the development and use of safer, more sustainable brominating reagents.

One successful approach is the in situ generation of the brominating agent. Systems such as a combination of sodium bromate (NaBrO₃) or potassium bromate (KBrO₃) with hydrobromic acid (HBr) have been developed as a more environmentally friendly alternative to bromine or N-bromosuccinimide (NBS). google.com Another widely adopted green method is the use of an aqueous hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. organic-chemistry.org This system is advantageous as it uses water as a byproduct and allows for precise control over the reaction.

The table below summarizes various brominating systems used in the synthesis of α-bromo and α,α-dibromo ketones, highlighting the trend towards more sustainable options.

| Brominating System | Substrate Example | Key Advantages |

| Br₂ in Acetic Acid/Microwave | Aryl ketones | Rapid reaction times |

| H₂O₂ - HBr (aqueous) | 1-Arylethanones | Environmentally benign (water byproduct), rapid reaction |

| NaBrO₃ / KBrO₃ - HBr | o-Diketones | Milder conditions, better yield, more eco-friendly than Br₂ |

| NBS / TMSOTf | Aromatic ketones | Efficient, optimized for aromatic ketones |

This table presents a selection of methods and is not exhaustive.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reagents is crucial for maximizing the yield and purity of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one.

For instance, in the synthesis of a related compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, the reaction was carried out by adding bromine dropwise to a solution of the starting ketone in chloroform at 0°C (273 K) over 2 hours, followed by an additional hour of reaction time at the same temperature. nih.gov This careful control of temperature and addition rate is critical to manage the exothermic nature of the reaction and prevent side reactions.

In syntheses utilizing the H₂O₂-HBr system for dibromination, the molar ratio of the oxidant (H₂O₂) is a key parameter to optimize. Studies on the bromination of 1-arylethanones have shown that a fourfold molar excess of H₂O₂ can lead to the highest yields of the corresponding 2,2-dibromo-1-arylethanones. organic-chemistry.org The choice of solvent also plays a significant role; while halogenated solvents like chloroform or dichloromethane are effective, greener syntheses aim to replace them with less hazardous alternatives. google.comnih.gov

The order of reagent addition can also be critical. In some multi-step syntheses leading to complex molecules, the yield of the desired product can be significantly lower if the order of addition is not optimized, often leading to complex mixtures of side products. mdpi.com

The following table illustrates the effect of optimizing a key parameter in a representative dibromination reaction.

| Starting Material | Brominating Agent System | Molar Ratio (Ketone:Oxidant) | Reaction Time | Yield of Dibromo Product |

| 1-Arylethanone | H₂O₂ - HBr | 1:2 | ~20 min | Moderate |

| 1-Arylethanone | H₂O₂ - HBr | 1:4 | ~20 min | Up to 86% |

Data adapted from studies on the dibromination of 1-arylethanones. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2,2 Dibromo 1 2 Methoxyphenyl Ethan 1 One

Nucleophilic Substitution Reactions at the Dibrominated Carbon Center

The carbon atom bearing two bromine atoms is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity allows for the introduction of various heteroatoms at the α-position of the ketone.

Reactivity with Oxygen-Centered Nucleophiles

The reaction of α,α-dibromo ketones with oxygen-centered nucleophiles, such as alkoxides (e.g., sodium methoxide), can be complex. While direct substitution to form α,α-dialkoxy ketones is possible, this pathway often competes with rearrangement reactions. The strong basicity of alkoxides can also promote elimination or rearrangement pathways, such as the Favorskii rearrangement, which often becomes the dominant reaction course. nrochemistry.comwikipedia.org The specific outcome is highly dependent on the substrate structure and reaction conditions.

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen nucleophiles readily react with α,α-dibromo ketones. A particularly significant reaction involves the condensation of α,α-dibromoacetophenones with ortho-phenylenediamine (a 1,2-diamine) to synthesize 2-arylquinoxalines. connectjournals.com Quinoxalines are an important class of nitrogen-containing heterocycles with significant pharmacological activity. connectjournals.comsapub.org This reaction proceeds efficiently in a single step under mild conditions, such as refluxing in ethanol. connectjournals.com

A plausible mechanism involves initial nucleophilic attack by one amino group on the α-carbon, displacing a bromide ion. This is followed by a second intramolecular nucleophilic attack and subsequent aromatization to form the stable quinoxaline (B1680401) ring system. This method is often preferred over using α-bromoacetophenones due to the easier handling of the generally solid and non-lachrymatory α,α-dibromoacetophenones. connectjournals.com

The reaction with secondary amines in the presence of air or oxygen can lead to α-keto amides through a process known as oxidative amidation. researchgate.net

Table 1: Synthesis of 2-Arylquinoxalines from α,α-Dibromoacetophenones

| Entry | Aryl Group of Dibromoacetophenone | Product (2-Arylquinoxaline) | Yield (%) |

| 1 | Phenyl | 2-Phenylquinoxaline | 85 |

| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)quinoxaline | 82 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)quinoxaline | 88 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)quinoxaline | 90 |

| 5 | 4-Bromophenyl | 2-(4-Bromophenyl)quinoxaline | 92 |

Data derived from analogous reactions with variously substituted α,α-dibromoacetophenones and o-phenylenediamine. connectjournals.com

Reactivity with Sulfur- and Carbon-Centered Nucleophiles (e.g., Thiols, Thioamides)

Similar to oxygen and nitrogen nucleophiles, sulfur-containing compounds like thiols can displace the bromide ions at the α-carbon. These reactions would lead to the formation of α,α-bis(thioalkyl) ketones. The high nucleophilicity of sulfur makes these reactions generally efficient. Carbon-centered nucleophiles can also, in principle, react via substitution, although reactions at the electrophilic carbonyl carbon are often more favorable.

Elimination Reactions and Formation of α-Bromo-α,β-Unsaturated Ketones

Treatment of α,α-dibromo ketones with a base can induce the elimination of hydrogen bromide (HBr), leading to the formation of an α-bromo-α,β-unsaturated ketone. This transformation introduces a valuable carbon-carbon double bond conjugated with the carbonyl group.

Dehydrohalogenation Pathways and Stereochemical Considerations

The dehydrohalogenation of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one to form 2-bromo-1-(2-methoxyphenyl)prop-2-en-1-one likely proceeds through an E2 (bimolecular elimination) mechanism. This mechanism has specific stereochemical requirements. For the elimination to occur, the hydrogen atom on the adjacent carbon (the methyl group, which becomes a methylene (B1212753) group in the product) and one of the bromine atoms must be in an anti-periplanar conformation. researchgate.net

Rearrangement Reactions Involving the Dibromo Ketone Moiety

One of the most characteristic reactions of α-halo ketones in the presence of a base is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically converts an α-halo ketone into a carboxylic acid derivative (such as an acid, ester, or amide) with a rearranged carbon skeleton. nrochemistry.comddugu.ac.in

The mechanism is generally believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

Enolate Formation : A base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogens). In the case of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one, this proton would be on the methyl group. However, the compound lacks α'-protons.

Alternative Mechanism (Quasi-Favorskii) : For α-halo ketones without α'-hydrogens, a "quasi-Favorskii" or "semi-benzilic" mechanism is proposed. ddugu.ac.in Here, the base (e.g., methoxide) attacks the carbonyl carbon to form a tetrahedral intermediate.

Rearrangement and Displacement : This intermediate then collapses. The aryl group (2-methoxyphenyl) migrates to the adjacent carbon, displacing one of the bromide ions.

Further Reaction : The resulting product can then undergo further reactions. For α,α-dihaloketones, the reaction with an alkoxide base can lead to the formation of α,β-unsaturated esters after a subsequent elimination step. adichemistry.com

Table 2: Key Reactions of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one and its Analogs

| Reaction Type | Reagents | Major Product Type | Mechanistic Notes |

| Nucleophilic Substitution | o-Phenylenediamine, EtOH, reflux | 2-(2-Methoxyphenyl)quinoxaline | Condensation reaction forming a heterocyclic ring. connectjournals.com |

| Elimination | Base (e.g., non-nucleophilic base) | α-Bromo-α,β-unsaturated ketone | E2 dehydrohalogenation. |

| Rearrangement | Base (e.g., NaOMe) | Rearranged ester | Favorskii or Quasi-Favorskii rearrangement. wikipedia.orgadichemistry.com |

Favorskii-Type Rearrangements and Their Stereospecificity

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgnrochemistry.com For substrates like 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one, which lack enolizable α'-hydrogens, the reaction proceeds through an alternative mechanism known as the quasi-Favorskii rearrangement. wikipedia.orgnrochemistry.com

This pathway is initiated by the nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring aryl group migrates to the α-carbon with simultaneous displacement of one of the bromide ions. wikipedia.orgsci-hub.se This 1,2-aryl shift results in the formation of an α-aryl-α-bromo acyl halide intermediate, which is subsequently attacked by the nucleophile to yield the final rearranged product, typically an α-aryl carboxylic acid or its derivative.

The stereospecificity of the quasi-Favorskii rearrangement is a key mechanistic feature. The reaction proceeds with a stereoelectronic requirement for an anti-periplanar arrangement between the migrating group (the 2-methoxyphenyl ring) and the leaving group (a bromide ion). nih.gov This ensures proper orbital overlap for the bond migration and halide expulsion to occur in a concerted fashion.

When 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is treated with a base like sodium hydroxide, the expected product is 2-(2-methoxyphenyl)acrylic acid, following rearrangement and subsequent elimination of the second bromine atom. The use of alkoxides (e.g., sodium methoxide) would analogously yield the corresponding ester.

| Reactant | Base/Nucleophile | Major Product | Reaction Type |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | NaOH / H₂O | 2-(2-Methoxyphenyl)acrylic acid | Quasi-Favorskii Rearrangement |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | NaOMe / MeOH | Methyl 2-(2-methoxyphenyl)acrylate | Quasi-Favorskii Rearrangement |

Alternative Rearrangement Pathways

While the quasi-Favorskii rearrangement is the principal transformation for α,α-dihaloarylketones without α'-hydrogens under basic conditions, alternative pathways are limited. Under non-optimal conditions, side reactions may compete with the rearrangement. For instance, simple hydrolysis of the gem-dibromo group can occur, potentially leading to the formation of the corresponding α-keto acid, (2-methoxyphenyl)glyoxylic acid, although this is generally a less favored pathway. Direct nucleophilic substitution at the carbonyl carbon without subsequent rearrangement can also occur, but this typically requires specific reagents and conditions to prevent the Favorskii pathway. Acid-catalyzed rearrangements are not characteristic for this class of compounds; under acidic conditions, reactions are more likely to involve the aromatic ring or hydrolysis if water is present.

Reductive Transformations

The presence of both a carbonyl group and two carbon-bromine bonds allows for selective reductive transformations.

Chemoselective Reduction of the Carbonyl Group

The carbonyl group of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one can be selectively reduced to a secondary alcohol without affecting the gem-dibromide moiety. This chemoselectivity is achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is a gentle reducing agent that typically does not reduce carbon-halogen bonds under standard conditions. masterorganicchemistry.comleah4sci.comchemguide.co.uk The reaction, usually performed in an alcoholic solvent like methanol (B129727) or ethanol, yields 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-ol.

To enhance selectivity, particularly in complex molecules, the Luche reduction conditions (NaBH₄ in the presence of a Lewis acid like cerium(III) chloride) can be employed. masterorganicchemistry.com This method increases the electrophilicity of the carbonyl carbon, promoting its reduction over other potentially reactive sites.

| Starting Material | Reagent | Solvent | Product |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | NaBH₄ | Methanol | 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-ol |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | NaBH₄, CeCl₃ | Methanol | 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-ol |

Reductive Debromination Strategies

The removal of the bromine atoms from the α-carbon can be accomplished through various reductive debromination methods. These strategies can be controlled to yield either the monobrominated ketone or the fully debrominated ketone.

Complete debromination to afford 1-(2-methoxyphenyl)ethan-1-one can be achieved via catalytic hydrogenation. organic-chemistry.org This method typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), under neutral conditions. organic-chemistry.org

Stepwise reduction is also possible. The reduction of gem-dihalo ketones can form metal enolate intermediates. wikipedia.org In the presence of a proton source, these can be converted to the monohalo ketone, 2-bromo-1-(2-methoxyphenyl)ethan-1-one. wikipedia.org More recently, visible-light photoredox catalysis has emerged as a powerful method for the dehalogenation of α,α-dibromocarbonyl compounds, offering a mild and efficient alternative using a ruthenium-based photocatalyst. nih.gov

| Starting Material | Reagent/Conditions | Product |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | H₂, Pd/C | 1-(2-Methoxyphenyl)ethan-1-one |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | Ru(bpy)₃Cl₂, light, electron donor | 2-Bromo-1-(2-methoxyphenyl)ethan-1-one or 1-(2-Methoxyphenyl)ethan-1-one |

Electrophilic Transformations and Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 2-methoxyphenyl ring of the title compound is governed by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the dibromoacetyl group (-COCHBr₂).

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.comyoutube.com Conversely, the dibromoacetyl group is a deactivating group and a meta-director because of its strong electron-withdrawing inductive and resonance effects. libretexts.org

In cases of competing directing effects, the more strongly activating group dictates the position of substitution. pressbooks.puboneonta.edu Therefore, the methoxy group's influence is dominant. Electrophilic attack will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is sterically accessible. The position ortho to the methoxy group (C6) is also available. The other ortho position (C2) is already substituted. Thus, EAS reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield primarily a mixture of 4- and 6-substituted products.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2,2-Dibromo-1-(4-nitro-2-methoxyphenyl)ethan-1-one and 2,2-Dibromo-1-(6-nitro-2-methoxyphenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 2,2-Dibromo-1-(4-bromo-2-methoxyphenyl)ethan-1-one and 2,2-Dibromo-1-(6-bromo-2-methoxyphenyl)ethan-1-one |

Metal-Mediated and Organometallic Reactions

The carbon-bromine bonds in 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one can be activated by various metals, leading to the formation of useful intermediates or products. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis and can be applied to gem-dihalo compounds. rsc.org Such reactions could potentially be used to form new carbon-carbon bonds at the α-position.

Reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are expected to proceed via nucleophilic attack at the electrophilic carbonyl carbon. youtube.comsaskoer.ca This would initially form a tertiary alcohol after acidic workup. However, the high reactivity of these reagents can lead to multiple additions or side reactions. The use of less reactive organometallic species, like Gilman reagents (lithium dialkylcuprates, R₂CuLi), can sometimes offer greater control, potentially allowing for substitution of one of the bromine atoms under specific conditions, although attack at the carbonyl is more common. youtube.com Copper(I) salts can also mediate or catalyze reactions by activating carbonyl groups or participating in coupling processes. nih.gov

Applications of 2,2 Dibromo 1 2 Methoxyphenyl Ethan 1 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compound Scaffolds

The primary application of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one in synthetic chemistry is its role as a 1,3-dielectrophilic synthon. It readily engages in condensation and cyclization reactions with various binucleophiles to construct a wide range of five- and six-membered heterocyclic rings. The two bromine atoms provide sequential reaction sites, allowing for the formation of two new bonds to build the heterocyclic core.

Formation of Furan (B31954) Derivatives

While the direct synthesis of furans using 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is not as commonly cited as other heterocycles, its structure allows for its potential use in multi-step sequences leading to furan systems. A plausible strategy involves its conversion into a 1,4-dicarbonyl compound, which is the key intermediate in the classical Paal-Knorr furan synthesis. For instance, reaction with a β-ketoester or a similar C-nucleophile could establish the carbon skeleton required for subsequent cyclization to a substituted furan.

Synthesis of Thiazole (B1198619) and Related Sulfur Heterocycles

The construction of the thiazole ring is a well-established application for α-halo ketones, and 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is a suitable substrate for this transformation, particularly in the Hantzsch thiazole synthesis. In this reaction, the dibromo ketone serves as a C2-electrophile that reacts with a thioamide, such as thiourea (B124793) or thioacetamide. The initial reaction forms an intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. Using thiourea as the nucleophile typically results in the formation of a 2-aminothiazole (B372263) derivative, a scaffold of significant interest in medicinal chemistry.

Table 1: Synthesis of 2-Amino-4-(2-methoxyphenyl)thiazole

| Reactant 1 | Reactant 2 | Product | General Conditions |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | Thiourea | 2-Amino-4-(2-methoxyphenyl)thiazole | Ethanolic solution, reflux |

Construction of Pyrazole (B372694) and Isoxazole (B147169) Systems

The 1,3-dielectrophilic nature of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one makes it an ideal precursor for the synthesis of pyrazoles and isoxazoles. These five-membered aromatic heterocycles are formed through condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632), respectively.

Pyrazoles: The reaction with hydrazine or its substituted derivatives proceeds via a double nucleophilic substitution followed by cyclization and elimination to afford the stable pyrazole ring. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the resulting pyrazole.

Isoxazoles: In an analogous manner, reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding isoxazole derivative. The reaction involves the formation of an oxime intermediate, which subsequently cyclizes to form the isoxazole ring.

Table 2: Synthesis of Pyrazole and Isoxazole Derivatives

| Starting Material | Reagent | Product Heterocycle |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | Hydrazine (H₂NNH₂) | 3-(2-Methoxyphenyl)pyrazole |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | Hydroxylamine (H₂NOH) | 3-(2-Methoxyphenyl)isoxazole |

Utility in Imidazole Synthesis

2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is a key building block for various synthetic routes to imidazoles. A common method involves its reaction with amidines. The amidine provides the N-C-N fragment that reacts with the C-C=O unit of the precursor after initial substitution of the bromine atoms. A widely used variation is the reaction with formamide, which serves as both the nitrogen source and a reducing agent, leading to 4-(2-methoxyphenyl)imidazole. Alternatively, reacting the dibromo ketone with urea (B33335) or guanidine (B92328) can lead to the formation of 2-imidazolone or 2-aminoimidazole derivatives, respectively.

Synthesis of Benzofuran (B130515) and Chromone (B188151) Analogues

The synthesis of benzofurans is a prominent application of α-halo ketones. 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one can be effectively used in reactions with substituted phenols, particularly those with a free ortho position, to construct the benzofuran scaffold.

The typical procedure involves the O-alkylation of a phenol (B47542) with the dibromo ketone under basic conditions to form an α-aryloxy ketone intermediate. This intermediate then undergoes an intramolecular cyclization reaction, often acid-catalyzed (such as the Perkin rearrangement) or thermally induced, to yield the final benzofuran product. For example, reaction with salicylaldehyde (B1680747) would lead to a 2-acylbenzofuran derivative. This method provides a straightforward entry into a class of compounds with significant biological and photophysical properties. While the outline includes chromone analogues, the utility of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one as a direct precursor for the chromone skeleton is not a conventional or widely documented synthetic strategy.

Table 3: General Scheme for Benzofuran Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one | Substituted Phenol (e.g., Salicylaldehyde) | α-Aryloxy ketone | 2-Acylbenzofuran derivative |

Role in the Generation of Reactive Intermediates (e.g., Carbonyl Ylides, Carbenes)

Beyond its use as a stable precursor in cyclization reactions, 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one has the potential to act as a source of highly reactive intermediates under specific conditions.

The presence of two bromine atoms on the α-carbon allows for the potential generation of a carbene intermediate. Treatment of gem-dihalides with strong bases or organometallic reagents can lead to α-elimination, forming a carbene. In this case, deprotonation at the α-carbon is not possible; however, reaction with reagents like butyllithium (B86547) or other reducing metals could potentially generate a (2-methoxybenzoyl)carbene. Such an intermediate would be highly reactive and could participate in subsequent reactions like cyclopropanation of olefins or C-H insertion, although this application is less common compared to its use in heterocyclic synthesis. The generation of carbonyl ylides is not a typical reaction pathway for α,α-dihalo ketones.

Intermediate in Complex Molecular Synthesis Strategies

There is no available data in the reviewed literature demonstrating the use of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one as an intermediate in the synthesis of complex molecules.

Development of Novel Reagents and Ligands

There is no information available to suggest that 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one has been utilized in the development of novel reagents or ligands.

Advanced Spectroscopic and Computational Elucidation of Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

The bromination of the α-carbon to the carbonyl group induces significant changes in the chemical shifts of nearby protons and carbons. The introduction of two bromine atoms at the C2 position would cause a substantial downfield shift for the remaining proton at this position (if it were mono-brominated) and for the carbon atom itself, due to the strong electron-withdrawing inductive effect of the halogens.

For comparison, the ¹H and ¹³C NMR data for the precursor, 2-Methoxyacetophenone, are presented below. rsc.org

Table 1: NMR Data for 2-Methoxyacetophenone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (C=O)-CH₃ | 2.62 (s, 3H) | 31.8 |

| Methoxy (B1213986) O-CH₃ | 3.91 (s, 3H) | 55.4 |

| Aromatic H | 6.96-7.01 (q, 2H) | 111.6 |

| Aromatic H | 7.45-7.48 (m, 1H) | 120.5 |

| Aromatic H | 7.73-7.75 (q, 1H) | 128.3 |

| Aromatic C | 130.3 | |

| Aromatic C | 133.6 | |

| Aromatic C-O | 158.9 |

Upon dibromination to form "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one", the singlet at 2.62 ppm would be absent, and a new signal for the dibromomethyl proton (CHBr₂) would appear significantly downfield. The C2 carbon signal would also shift dramatically.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are indispensable. Although specific multi-dimensional NMR studies on "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one" are not documented in the available literature, the application of standard techniques such as COSY, HSQC, and HMBC would be routine for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, which in this case would primarily confirm the connectivity within the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring and the methoxy group.

In situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient intermediates in real-time, directly within the NMR tube. nih.gov While no specific in situ NMR studies on the synthesis of "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one" have been reported, this technique could be hypothetically applied to study its formation from 2'-methoxyacetophenone (B1218423).

By monitoring the reaction of 2'-methoxyacetophenone with a brominating agent (e.g., bromine or N-bromosuccinimide) inside an NMR spectrometer, one could observe the disappearance of the reactant's signals and the appearance of the product's signals over time. magritek.com This would allow for the determination of reaction rates and could potentially identify any intermediate species, such as the mono-brominated ketone, providing valuable mechanistic insights. The quantitative nature of NMR would enable the calculation of conversion and yield at any given point in the reaction.

Mass Spectrometry (MS) in Reaction Pathway Delineation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one", the molecular formula is C₉H₈Br₂O₂. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, in an approximate ratio of 1:2:1.

Table 2: Theoretical HRMS Data for C₉H₈Br₂O₂

| Isotopic Composition | Theoretical Exact Mass [M] |

|---|---|

| C₉H₈⁷⁹Br₂O₂ | 305.8891 Da |

| C₉H₈⁷⁹Br⁸¹BrO₂ | 307.8871 Da |

Experimental HRMS data for a related compound, (E)-N-(Methoxymethyl)-N-methyl-N′-((4-(trifluoromethyl)phenyl)sulfonyl)formimidamide, with a calculated mass of [M+H]⁺ 311.0672, showed a found mass of 311.0673, illustrating the high accuracy of this technique in confirming molecular formulas. acs.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed structural information. While experimental tandem MS data for "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one" is not available, a plausible fragmentation pathway can be proposed based on the structure of α,α-dihaloacetophenones.

Upon ionization, a common fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the dibromomethyl carbon. This would be expected to produce several key fragment ions:

[M-Br]⁺: Loss of a bromine radical.

[M-HBr]⁺: Loss of hydrogen bromide.

[C₇H₇O₂]⁺: The 2-methoxybenzoyl cation (m/z 135.04), resulting from the cleavage of the C-C bond between the carbonyl group and the dibromomethyl group. This would be a very stable and likely abundant fragment.

[C₆H₅O]⁺: Loss of CO from the 2-methoxybenzoyl cation, leading to the 2-methoxyphenyl cation (m/z 107.05).

The analysis of these fragmentation patterns would provide conclusive evidence for the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one" has not been reported, a detailed analysis of the closely related compound, "2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone", provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

The study of "2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone" revealed a monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net The molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the methoxy oxygen atom. nih.gov In the crystal lattice, molecules are connected into a two-dimensional array through C-H···O interactions. nih.gov These layers are further linked by π-π stacking interactions, with a centroid-centroid distance of 3.596(5) Å. nih.govresearchgate.net

Table 3: Crystallographic Data for 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0370 (14) |

| b (Å) | 10.805 (2) |

| c (Å) | 13.871 (3) |

| β (°) | 98.80 (3) |

| Volume (ų) | 1042.3 (4) |

| Z | 4 |

Data from Yang et al. (2009). nih.gov

It is plausible that "2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one" would also exhibit a planar conformation, with the carbonyl group and the methoxy group oriented to minimize steric hindrance. The crystal packing would likely be governed by a combination of dipole-dipole interactions and C-H···O weak hydrogen bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. ksu.edu.sa For 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one, the spectra would be dominated by characteristic vibrations of the carbonyl group, the carbon-bromine bonds, the methoxy-substituted aromatic ring, and the aliphatic C-H bond.

The key vibrational modes expected for this compound are:

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most prominent features in the IR spectrum of a ketone. For acetophenone (B1666503), this band typically appears around 1685 cm⁻¹. The presence of two electron-withdrawing bromine atoms on the α-carbon in 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is expected to cause a positive shift in this frequency (to a higher wavenumber, likely in the 1700-1730 cm⁻¹ range) due to the inductive effect, which strengthens the carbonyl double bond. nih.gov

Aromatic C=C Stretching: The benzene (B151609) ring will exhibit several C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group's methyl hydrogens would appear in the 2850-2970 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong, characteristic C-O stretching band, typically in the 1230-1270 cm⁻¹ region for the asymmetric stretch and near 1020-1075 cm⁻¹ for the symmetric stretch.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies due to the heavy mass of the bromine atom. These bands are expected in the 500-700 cm⁻¹ range and are often more prominent in the Raman spectrum.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak in IR (like symmetric stretches in non-polar bonds) may be strong in Raman, and vice versa. ksu.edu.sa

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2970 | Medium | Medium | Asymmetric and symmetric stretches of the -OCH₃ group. |

| Carbonyl (C=O) Stretch | 1700 - 1730 | Strong | Medium | Shifted to higher frequency due to α-dibromo substitution. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong | Multiple bands indicating the aromatic skeleton. |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong | Weak | Characteristic of the methoxy group attached to the ring. |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Medium | Medium | Characteristic of the methoxy group. |

| C-Br Stretch | 500 - 700 | Medium to Strong | Strong | Low frequency due to the heavy bromine atoms. |

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful avenue for exploring the properties of molecules like 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one at a deep, electronic level. These theoretical methods can predict molecular structure, reactivity, and spectroscopic properties, providing insights that complement experimental data. rsc.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A typical study on 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization and electronic property calculations.

The DFT analysis would yield the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This would reveal potential steric interactions between the bulky dibromomethyl group, the carbonyl oxygen, and the ortho-methoxy group.

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For this molecule, the HOMO would likely be localized on the electron-rich methoxyphenyl ring, while the LUMO would be centered on the electron-deficient carbonyl group and the α-carbon bearing the two bromine atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Parameter | Type of Information Provided | Expected Insights for the Compound |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Reveals steric strain and conformational preferences. |

| HOMO Energy & Distribution | Energy of the highest occupied molecular orbital | Identifies sites susceptible to electrophilic attack (likely the aromatic ring). |

| LUMO Energy & Distribution | Energy of the lowest unoccupied molecular orbital | Identifies sites susceptible to nucleophilic attack (carbonyl carbon and α-carbon). |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Once the molecular geometry is optimized using DFT, the same level of theory can be used to calculate vibrational frequencies. nih.gov These theoretical calculations provide a predicted IR and Raman spectrum. The process involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. arxiv.org

Due to the inherent approximations in the computational models (e.g., the harmonic oscillator model), the calculated frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. iau.ir This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Computational chemistry is invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. nih.gov For 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one, a key reaction would be its interaction with a nucleophile. α-Haloketones can undergo several competing reactions, including nucleophilic substitution at the α-carbon (an Sₙ2 reaction) and nucleophilic addition to the carbonyl carbon. nih.govnih.gov

To study these mechanisms, researchers would model the transition state (TS) for each proposed pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. smu.edu Its structure is located computationally and verified by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the TS down to the reactants on one side and the products on the other, confirming that the modeled TS indeed connects the intended species. By comparing the calculated activation energies (the energy difference between the reactants and the TS) for competing pathways, the most favorable reaction mechanism can be identified. nih.gov

Quantum chemical calculations provide profound insights into the origins of chemical selectivity and stereochemistry. In the reactions of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one, both chemoselectivity and stereoselectivity are important considerations.

Chemoselectivity: A nucleophile could potentially attack the carbonyl carbon or the α-carbon. DFT calculations of the activation barriers for both pathways can quantitatively predict which site is more reactive. For many α-haloketones, Sₙ2 substitution at the α-carbon is kinetically favored over carbonyl addition, a phenomenon that can be explained by analyzing the orbital interactions in the transition state. up.ac.zayoutube.com

Stereochemistry: Although the α-carbon in the reactant is prochiral, it can become a stereocenter in the product, for example, if one bromine is substituted. The stereochemical outcome of such a reaction is determined by the transition state energetics. Computational modeling can be used to analyze the transition states for nucleophilic attack from either face of the molecule. Steric hindrance from the ortho-methoxy group and the bulky bromine atoms would likely play a significant role in favoring one approach trajectory over the other, leading to a specific stereoisomer. This stereocontrol is a key aspect of the reactivity of α-haloketones in organic synthesis. researchgate.net

Future Directions and Emerging Research Avenues in 2,2 Dibromo 1 2 Methoxyphenyl Ethan 1 One Chemistry

Exploration of Asymmetric Synthesis Methodologies

A significant frontier in the chemistry of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one and related α,α-dihalo ketones is the development of asymmetric synthesis methodologies. researchgate.net The inherent achirality of these starting materials presents a compelling challenge: the creation of chiral molecules through stereocontrolled reactions. Current research efforts are focused on the use of chiral catalysts to control the stereochemical outcome of reactions, transforming these simple building blocks into valuable, enantiomerically enriched products. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of halogenated carbonyl compounds. wikipedia.org For instance, chiral catalysts derived from natural products like Cinchona alkaloids have shown success in promoting enantioselective reactions, such as the nitroaldol (Henry) reaction, with related ketoesters. nih.gov The development of novel phase-transfer catalysts is another promising avenue, enabling the enantioselective alkylation of carbonyl compounds under mild conditions to create chiral molecules with quaternary carbon centers. nih.govresearchgate.net The goal is to devise robust and general methods that can deliver high yields and excellent enantioselectivities (ee) for a broad range of substrates. nih.gov

| Catalyst Type | Reaction | Key Feature | Potential Outcome for Dibromo-ketones |

| Chiral Phase-Transfer Catalysts | α-Alkylation | Creates chiral quaternary carbons | Synthesis of chiral α-alkyl-α-bromo ketones |

| Cinchona Alkaloid Derivatives | Nitroaldol (Henry) Reaction | High enantioselectivity for α-ketoesters | Access to chiral β-nitro alcohols |

| Chiral Dirhodium Complexes | Cyclopropanation | High diastereoselectivity and enantioselectivity | Formation of chiral gem-dibromocyclopropanes |

| Chiral Salan Ligands | Aryl Transfer | Asymmetric addition of aryl groups | Enantioselective synthesis of chiral tertiary alcohols |

Development of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis to drive reactions under mild, environmentally friendly conditions. These techniques offer unique pathways for generating reactive intermediates from compounds like 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one.

Photoredox Catalysis: Visible-light photoredox catalysis can generate highly electrophilic alkyl radicals from α-bromo ketones. nih.govprinceton.edu This approach, often combined with other catalytic cycles like enamine catalysis, enables enantioselective α-alkylation of aldehydes and ketones. nih.govresearchgate.net The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, can initiate an electron transfer process to generate the desired radical species. nih.govnih.gov This strategy opens the door to novel carbon-carbon bond formations and the synthesis of complex heterocyclic systems. acs.org

Electrocatalysis: Electrochemical methods provide an alternative, oxidant-free approach to manipulate α,α-dihaloacetophenones. ccspublishing.org.cn By controlling the electrical potential, chemists can achieve selective reductions or couplings. For example, electrochemical reduction can be used for dehalogenation reactions. researchgate.net Furthermore, electrosynthesis offers a green pathway for the synthesis of α,α-dihaloacetophenones themselves from readily available starting materials like terminal alkynes, avoiding the need for harsh chemical oxidants. ccspublishing.org.cn

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. drugdiscoverytrends.com Flow chemistry, in particular, offers significant advantages for reactions involving hazardous reagents or highly exothermic processes, providing enhanced safety, control, and scalability. europa.eu

The use of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one and its analogues in these systems can accelerate the discovery of new bioactive molecules. Automated flow chemistry systems can perform multi-step syntheses without the need for isolating intermediates, significantly increasing efficiency and yield. drugdiscoverytrends.com This allows for the rapid generation of diverse libraries of compounds based on the α,α-dihalo ketone scaffold. High-throughput screening can then be employed to quickly identify molecules with desired biological activities. unito.it The development of mechanochemical high-throughput systems, using multi-position ball mills, further expands the ability to rapidly screen reaction conditions and synthesize large numbers of derivatives in parallel. unito.it

| Technology | Advantage | Application for 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. europa.eu | Synthesis of heterocyclic libraries, reactions with hazardous reagents. researchgate.net |

| Automated Synthesis | Increased efficiency, reduced manual labor, multi-step sequences. nih.gov | Rapid analogue synthesis for structure-activity relationship studies. |

| High-Throughput Screening | Parallel synthesis, rapid optimization of reaction conditions. unito.it | Discovery of new reactions and lead compounds. |

Bio-Inspired Synthetic Applications

Nature provides a vast blueprint for the design of complex and biologically active molecules. Bio-inspired synthesis seeks to mimic nature's strategies to create valuable compounds. α,α-Dihalocarbonyl compounds are found in various natural products and serve as key intermediates in the synthesis of many more. researchgate.netnih.gov

The reactivity of 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one makes it a valuable precursor for constructing scaffolds that mimic natural products. For example, it can be used to synthesize analogues of flavonoids, alkaloids, and other heterocyclic systems known for their medicinal properties. mdpi.com A notable example is the use of a related compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, in research aimed at preparing polymers mimicking the β-O-4 substructure of lignin, the second most abundant biopolymer. nih.govresearchgate.netnih.gov This research highlights the potential for using these building blocks to create novel biomaterials and explore the chemistry of natural polymers. nih.govresearchgate.net Bio-inspired cascade reactions, which form multiple chemical bonds in a single operation, are a particularly efficient strategy for building molecular complexity from simple precursors like α,α-dihalo ketones. researchgate.net

Design of Next-Generation Analogues for Expanded Synthetic Utility

While 2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one is a versatile building block, the future lies in the rational design of next-generation analogues to expand its synthetic utility. nih.gov By modifying the structure of the aromatic ring or replacing the bromine atoms with other halogens, chemists can fine-tune the reactivity and introduce new functionalities. researchgate.net

The synthesis of α,α-dihalo ketones with different substitution patterns on the aryl group can lead to new precursors for pharmaceuticals and materials. mdpi.com For example, introducing electron-donating or electron-withdrawing groups can alter the electrophilicity of the carbonyl carbon and the α-carbon, influencing reaction rates and selectivity. nih.govorganic-chemistry.org The development of methods to synthesize α,β-unsaturated α'-haloketones or α,α-difluoroketones provides access to building blocks with unique reactivity profiles, enabling transformations that are not possible with their dibromo counterparts. organic-chemistry.orgresearchgate.net This ongoing innovation in the synthesis of novel α-haloketones ensures that these powerful intermediates will continue to play a crucial role in advancing organic synthesis. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one, and how do reaction conditions influence product purity?

Methodological Answer:

-

Bromination of Acetophenone Derivatives : A common approach involves brominating 1-(2-methoxyphenyl)ethan-1-one using bromine (Br₂) in chloroform (CHCl₃) at 273 K under nitrogen, followed by purification via column chromatography .

-

H₂O₂/HBr System : Alternative methods employ H₂O₂ and HBr in acetic acid to achieve regioselective dibromination. For example, 2,2-dibromo-1-(p-tolyl)ethan-1-one was synthesized in 65% yield using this system, with temperature control (0–5°C) critical to avoid over-bromination .

-

Key Parameters :

Parameter Optimal Range Impact on Yield/Purity Temperature 0–5°C Minimizes side reactions Bromine Equivalents 2.0–2.2 eq. Ensures complete dibromination Solvent CHCl₃ or CCl₄ Stabilizes intermediates

Q. What spectroscopic techniques are most effective for characterizing 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one?

Methodological Answer:

- ¹H/¹³C NMR : The dibrominated methylene group (CHBr₂) appears as a singlet at δ ~6.7 ppm (¹H NMR) and ~39–40 ppm (¹³C NMR). Aromatic protons (2-methoxyphenyl) show splitting patterns dependent on substituent positions (e.g., δ 7.2–8.1 ppm for ortho-substituted aryl groups) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) confirms molecular geometry, intramolecular H-bonding (O–H⋯O), and π-π stacking interactions (centroid distances ~3.6 Å) .

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 325.9 for C₉H₈Br₂O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in NMR data for dibrominated ketones?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR chemical shifts. For example, discrepancies in CHBr₂ splitting (singlet vs. doublet) may arise from dynamic effects (e.g., restricted rotation) or solvent polarity .

- Coupling Constant Analysis : Use Karplus equations to model ³J coupling in aryl groups, comparing experimental vs. calculated values to validate conformational models .

Q. What mechanisms explain the regioselectivity of bromination in H₂O₂/HBr systems for dibrominated aryl ketones?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Bromine (Br⁺) generated via H₂O₂/HBr reacts preferentially at electron-rich positions. The methoxy group (-OCH₃) directs Br⁺ to the para position, but steric hindrance in ortho-substituted systems shifts selectivity to the α-carbon of the ketone .

- Kinetic vs. Thermodynamic Control : At low temperatures (0–5°C), kinetic control favors mono-bromination, while higher temperatures promote dibromination via stabilization of the dibromo intermediate .

Q. How do crystal packing interactions influence the stability and reactivity of 2,2-dibromo-1-(2-methoxyphenyl)ethan-1-one?

Methodological Answer:

- Intermolecular Interactions : X-ray data reveal C–H⋯O hydrogen bonds (2.2–2.5 Å) and π-π stacking (3.6 Å centroid distance), which stabilize the solid-state structure and may slow hydrolysis .

- Impact on Reactivity : Strong intramolecular H-bonding (O–H⋯O) in derivatives like 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone reduces nucleophilic attack at the carbonyl, requiring harsher conditions for further functionalization .

Q. What strategies mitigate decomposition during storage or handling of dibrominated ketones?

Methodological Answer:

-

Storage Conditions :

Factor Recommendation Rationale Temperature –20°C (dark) Prevents thermal/photo degradation Solvent Dry CH₂Cl₂ or EtOAc Minimizes hydrolysis -

Handling : Use Schlenk techniques under inert gas (N₂/Ar) to avoid moisture-induced decomposition .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar dibrominated ketones: How to interpret?

Methodological Answer:

- Polymorphism : Variations in crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent of crystallization (e.g., ethyl acetate vs. hexane) can alter melting points by 5–10°C .

- Impurity Profiles : Residual solvents (e.g., CHCl₃) or unreacted starting materials (e.g., acetovanillone) lower observed melting points. Purity should be verified via HPLC (≥98% by area) .

Q. Why do some synthetic routes report lower yields despite optimal conditions?

Methodological Answer:

- Competitive Pathways : In H₂O₂/HBr systems, over-oxidation to carboxylic acids or radical side reactions may occur. Adding radical scavengers (e.g., BHT) improves yield .

- Workup Challenges : Dibrominated ketones are prone to sublimation; rapid concentration under reduced pressure and cold trapping are critical .

Tables of Key Data

Q. Table 1. Comparative NMR Data for Dibrominated Ketones

Q. Table 2. Crystallographic Parameters

| Parameter | Value (Example) | Instrumentation |

|---|---|---|

| Space Group | P2₁/c | CAD-4 diffractometer |

| R Factor | 0.067 | SHELXL-97 |

| π-π Stacking Distance | 3.596 Å | SHELXTL |

| Intramolecular H-bond (O–H⋯O) | 2.27 Å | Mercury 4.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.